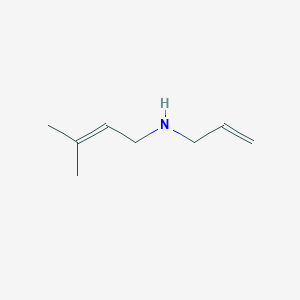![molecular formula C7H8F6N2O2 B14247623 (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide CAS No. 213017-42-6](/img/structure/B14247623.png)
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and an aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide typically involves the reaction of aziridine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group into the aziridine ring. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of aziridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to influence the biological activity of compounds, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}ethanamide
- (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}butanamide
Uniqueness
Compared to similar compounds, (2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide is unique due to its specific structural configuration, which can influence its reactivity and biological activity. The presence of the trifluoromethyl group and the aziridine ring in a single molecule provides a distinct set of chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
213017-42-6 |
|---|---|
Fórmula molecular |
C7H8F6N2O2 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
(2R)-2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxypropanamide |
InChI |
InChI=1S/C7H8F6N2O2/c1-3(4(14)16)17-15-2-5(15,6(8,9)10)7(11,12)13/h3H,2H2,1H3,(H2,14,16)/t3-,15?/m1/s1 |
Clave InChI |
NQQLWVOELVUOSW-HTPUWGIESA-N |
SMILES isomérico |
C[C@H](C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C(=O)N)ON1CC1(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


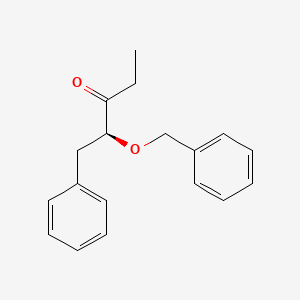
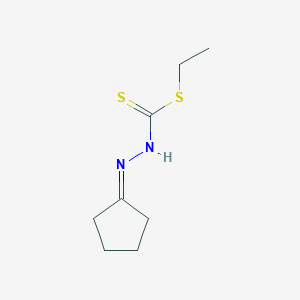
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
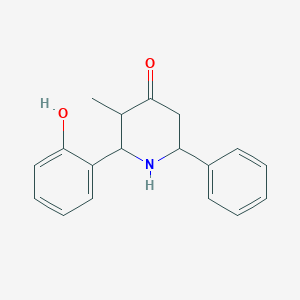
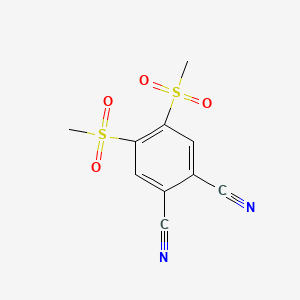
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
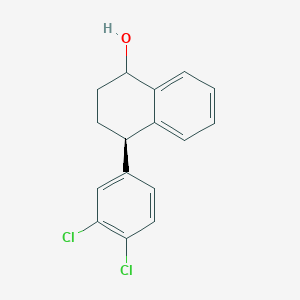
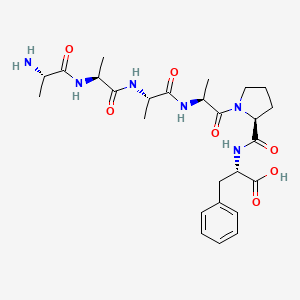
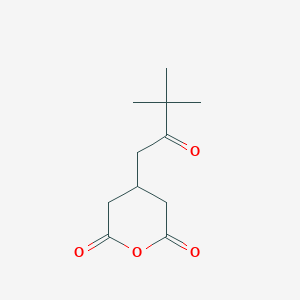
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
